3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid
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Overview
Description
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluoro-substituted phenyl ring, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the butyric acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the fluoro-substituted phenyl ring: This step may involve the use of fluorinated benzene derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro-substituted phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc-protected amino group and the fluoro-substituted phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 4-(Boc-amino)-3-fluorobutyric acid
- 3-(Boc-amino)-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of its Boc-protected amino group, fluoro-substituted phenyl ring, and butyric acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C16H19F4NO4 |
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Molecular Weight |
365.32 g/mol |
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-12(8-13(22)23)6-9-4-10(16(18,19)20)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
BITRVNYUZLRNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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